molecular formula C16H11BrN2O3S B2564697 Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 892843-33-3

Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No.: B2564697
CAS No.: 892843-33-3
M. Wt: 391.24
InChI Key: BBSBKNZZWZTMBF-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a complex organic compound that features a benzothiazole ring fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the condensation of 4-bromo-1,3-benzothiazole-2-amine with methyl 4-isocyanatobenzoate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, thereby interfering with metabolic pathways essential for cell survival .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromobenzoate
  • Methyl 4-iodobenzoate
  • Methyl 4-(bromomethyl)benzoate

Uniqueness

Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate is unique due to the presence of both a benzothiazole ring and a benzoate ester in its structure. This dual functionality allows it to exhibit a wide range of biological activities and makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3S/c1-22-15(21)10-7-5-9(6-8-10)14(20)19-16-18-13-11(17)3-2-4-12(13)23-16/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSBKNZZWZTMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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